molecular formula C14H18N6O B3015884 N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1428349-07-8

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide

Cat. No.: B3015884
CAS No.: 1428349-07-8
M. Wt: 286.339
InChI Key: OIJOMBGIDUPBKT-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a pyridin-2-ylamino group and an acetamide moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminopyridine with a bromoketone to form N-(pyridin-2-yl)amides . This reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents under mild, metal-free conditions . The resulting intermediate is then further reacted with 2-methyl-6-aminopyrimidine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or acetamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-10-18-13(17-8-7-15-11(2)21)9-14(19-10)20-12-5-3-4-6-16-12/h3-6,9H,7-8H2,1-2H3,(H,15,21)(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJOMBGIDUPBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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